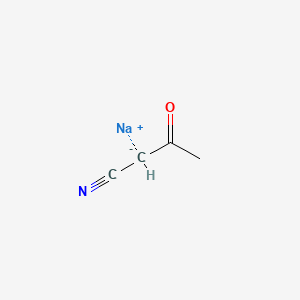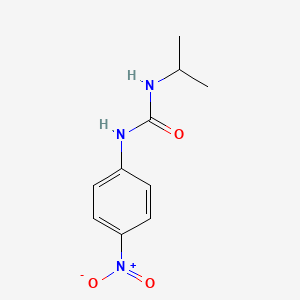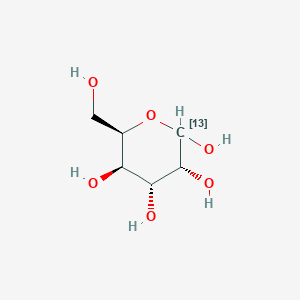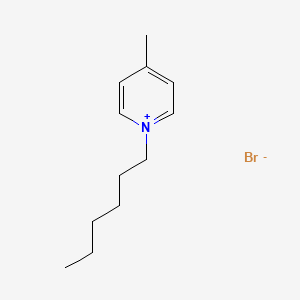
1-Hexyl-4-methylpyridin-1-ium bromide
説明
1-Hexyl-4-methylpyridin-1-ium bromide is a chemical compound . Unfortunately, there is not much detailed information available about this compound in the literature.
Molecular Structure Analysis
The molecular formula of this compound is C12H20BrN . The molecular weight is 258.2 . Unfortunately, the specific structure of this compound is not clearly mentioned in the available literature.Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H20BrN . The molecular weight is 258.2 . Unfortunately, the specific physical and chemical properties of this compound are not clearly mentioned in the available literature.科学的研究の応用
Oil Spill Remediation
1-Hexyl-4-methylpyridin-1-ium bromide, as part of a group of asymmetric dicationic ionic liquids, shows potential in oil spill remediation in sea water. A study by Shafiee et al. (2021) explored the use of such ionic liquids in dispersing oil spills, demonstrating their efficiency in different temperatures and concentrations. The research highlighted the significant performance of these ionic liquids as oil spill dispersants (Shafiee et al., 2021).
Corrosion Inhibition
The compound is part of a class of imidazol-1-ium bromide compounds which have been found to be effective corrosion inhibitors. Abd El-Maksoud et al. (2021) studied these compounds on carbon steel in acidic environments and discovered their excellent inhibitory properties. The compounds act as mixed-type inhibitors and contribute to the formation of a protective film on metal surfaces, as supported by various spectroscopic and electrochemical techniques (Abd El-Maksoud et al., 2021).
Mitochondrial pH Imaging
In the field of biomedical imaging, this compound-related compounds have shown promise. Lin et al. (2018) synthesized a mitochondrial-targeted pH fluorescent probe, utilizing derivatives of this compound for live cell imaging. The probe demonstrated remarkable pH-dependent behavior, which is crucial for visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018).
Absorption Refrigeration Technology
In the field of refrigeration technology, bromide-based ionic liquids, including derivatives of this compound, have been studied for their potential application. Królikowska et al. (2019) measured the thermodynamic and physicochemical properties of these ionic liquids in combination with water, suggesting their potential as working fluids in absorption refrigeration technology (Królikowska et al., 2019).
Microbial Biodegradation and Toxicity
Docherty et al. (2010) investigated the biodegradability and metabolite toxicity of pyridinium-based cation ionic liquids, including this compound. Their study provides insights into the environmental impact of these compounds, highlighting their biodegradability and reduced toxicity of biodegradation products (Docherty et al., 2010).
特性
IUPAC Name |
1-hexyl-4-methylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIQGUZVWWLUDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736334 | |
| Record name | 1-Hexyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70850-60-1 | |
| Record name | 1-Hexyl-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminobenzo[f]quinazolin-1-ol](/img/structure/B3280031.png)

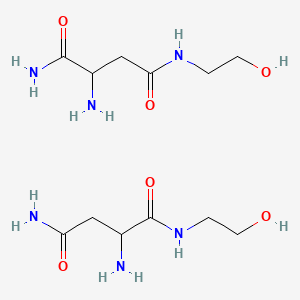

![3,3-Dichloro-4,4-difluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B3280044.png)
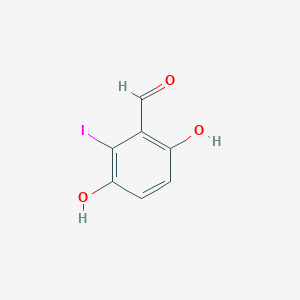
![1,5-Dihydropyrrolo[2,3-f]indole](/img/structure/B3280063.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B3280071.png)


